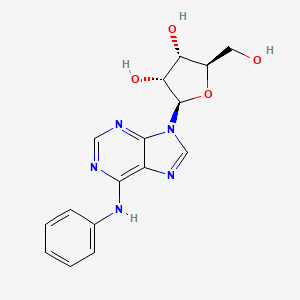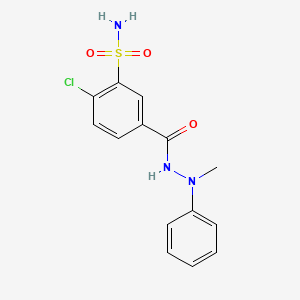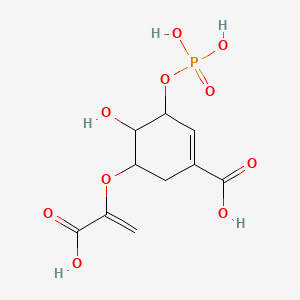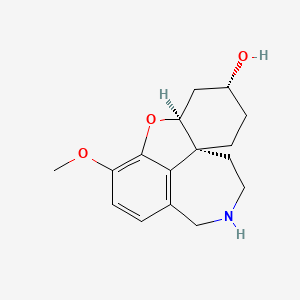
Spermine dialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermine dialdehyde, also known as bpadb or alsa, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Spermine dialdehyde is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Graft Treatment and Bone Marrow Transplantation
Spermine dialdehyde (SDA) is used in tissue grafts and organ transplantation, notably in bone marrow transplants. It's been found effective in treating grafts for both allogeneic and autograft transplants (Lau, 1995). Additionally, ex vivo treatment with SDA has shown to prevent lethal graft-versus-host disease (GVHD) in murine models of bone marrow transplantation (Wang et al., 1990).
Immunomodulatory Effects
Research has shown that SDA, as an oxidized form of spermine, exhibits immunosuppressive activities. It acts as a high-affinity substrate for aldehyde dehydrogenase (ADH) and shows selective inhibition on specific cell types, indicating potential therapeutic applications in immunosuppression (Kazmi et al., 1992).
Antiviral Properties
SDA demonstrates notable antiviral activity. Studies have shown that oxidized polyamines like SDA can inactivate various animal viruses, suggesting a potential role in developing antiviral treatments (Kremzner & Harter, 1970).
Role in Cellular Processes
SDA influences various cellular processes, including DNA synthesis and membrane fusion. It has been shown to inhibit lymphocyte DNA-synthetic responses, indicating its role in modulating cellular activities and immune responses (Patt et al., 1982).
Gene Delivery Applications
SDA is also explored in the context of gene delivery. Cationic polysaccharides based on spermine-dextran conjugates, which involve SDA, have been tested as vectors for gene transfection, indicating its utility in genetic engineering and therapy (Azzam et al., 2002).
Inhibition of Nitric Oxide Synthase
SDA has a role in modulating the induction of nitric oxide synthase (NOS), impacting the production of nitric oxide in macrophages, thus affecting immune and inflammatory responses (Szabó et al., 1994).
Interaction with Acidic Phospholipids
SDA, as a derivative of spermine, is involved in interactions with acidic phospholipids, which are relevant to membrane fusion processes. This interaction highlights its potential in studying membrane dynamics and related biological processes (Meers et al., 1986).
Propiedades
Número CAS |
2578-88-3 |
|---|---|
Nombre del producto |
Spermine dialdehyde |
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-[4-(3-oxopropylamino)butylamino]propanal |
InChI |
InChI=1S/C10H20N2O2/c13-9-3-7-11-5-1-2-6-12-8-4-10-14/h9-12H,1-8H2 |
Clave InChI |
WPBJCXUUUSDQJO-UHFFFAOYSA-N |
SMILES |
C(CCNCCC=O)CNCCC=O |
SMILES canónico |
C(CCNCCC=O)CNCCC=O |
Otros números CAS |
2578-88-3 |
Descripción física |
Solid |
Sinónimos |
BPADB N,N'-bis(3-propionaldehyde)-1,4-diaminobutane spermine dialdehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)

![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)
![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)
